4-Chromanone 4-Chromanone 4-Chromanone is a member of chromones.
4-Chromanone is a natural product found in Lasiolaena morii and Lactarius deliciosus with data available.
Brand Name: Vulcanchem
CAS No.: 1341-36-2
VCID: VC20955433
InChI: InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
SMILES: C1COC2=CC=CC=C2C1=O
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol

4-Chromanone

CAS No.: 1341-36-2

Cat. No.: VC20955433

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

4-Chromanone - 1341-36-2

Specification

CAS No. 1341-36-2
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
IUPAC Name 2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
Standard InChI Key MSTDXOZUKAQDRL-UHFFFAOYSA-N
SMILES C1COC2=CC=CC=C2C1=O
Canonical SMILES C1COC2=CC=CC=C2C1=O
Melting Point 36.5 °C

Introduction

Chemical Structure and Physical Properties

4-Chromanone (C₉H₈O₂) consists of a benzene ring fused to a dihydropyran ring containing a carbonyl group at the 4-position. This heterocyclic structure provides numerous sites for modification, making it an excellent scaffold for creating biologically active compounds.

Basic Properties

Table 1: Physical and Chemical Properties of 4-Chromanone

PropertyValueReference
CAS Registry Number491-37-2
Molecular FormulaC₉H₈O₂
Molecular Weight148.16 g/mol
Physical AppearanceWhite to yellow crystalline powder/crystals or low melting mass
Melting Point35-38°C
Boiling Point127-128°C (at 13 mm Hg)
Density1.1291
Flash Point>230°F
Water SolubilitySlightly soluble in water
LogP1.990 (estimated)
The compound features a pleasant lemon-like odor and is typically stored in dark, dry conditions at room temperature to maintain stability . Its relatively low melting point makes it amenable to various processing techniques in industrial applications.

Spectral Properties

4-Chromanone can be characterized using various spectroscopic techniques. In NMR analysis, characteristic signals include those for the OCH and CH₂ groups in the dihydropyran ring. For example, in ¹H NMR spectra, signals typically appear as a double-doublet (dd) at approximately 5.59 ppm for the OCH group and two dd peaks around 3.22 and 3.16 ppm for the CH₂ group in the 4-chromanone structure .

Synthesis Methods

Various synthetic routes have been developed for 4-chromanone and its derivatives, with significant advancements made in recent years to improve yields, reaction conditions, and sustainability.

Base-Mediated Aldol Condensation

One of the most common synthetic approaches involves a base-mediated crossed aldol condensation followed by an intramolecular oxa-Michael addition . This method typically uses:

  • 2'-hydroxyacetophenones as starting materials

  • Appropriate aldehydes as reactants

  • A base (such as diisopropylamine) as a catalyst
    The reactions are often conducted under microwave irradiation at 160-170°C for approximately one hour . This method is particularly efficient for producing 2-alkyl-chroman-4-ones with yields ranging from 17% to 88%, depending on the substitution pattern of the starting acetophenones .

Factors Affecting Synthesis Efficiency

The yield of 4-chromanone synthesis is significantly influenced by the electronic properties of the substituents on the acetophenone starting material:

  • Electron-deficient 2'-hydroxyacetophenones typically provide higher yields

  • Electron-donating groups often lead to increased byproduct formation through self-condensation of the aldehyde
    For example, 6,8-dimethyl- and 6-methoxy-substituted 2-pentylchroman-4-one derivatives were obtained in only 17% yield due to purification challenges caused by byproduct formation .

Modern Synthetic Approaches

Recent developments (2016-2021) have introduced several innovative methodologies for synthesizing 4-chromanone derivatives :

  • Microwave-assisted synthesis has gained popularity for reducing reaction times and improving yields

  • Green chemistry approaches have been developed to minimize waste and environmental impact

  • One-pot multicomponent reactions have streamlined the synthesis process

  • Catalyst innovations have improved selectivity and yield
    These advances have significantly expanded the synthetic toolkit available for creating diverse 4-chromanone derivatives with potential applications in medicinal chemistry and materials science .

Applications of 4-Chromanone

4-Chromanone serves as a versatile building block with numerous applications across multiple industries due to its unique structure and reactivity.

Pharmaceutical Applications

The 4-chromanone scaffold is extensively utilized in pharmaceutical research and development:

  • As a key intermediate in the synthesis of bioactive compounds with anti-inflammatory and anti-cancer properties

  • In the development of potential therapeutic agents targeting various diseases

  • As a structural component in sirtuin 2 (SIRT2) inhibitors, which have implications for aging-related and neurodegenerative disorders

  • As precursors for compounds with antimicrobial, antifungal, and antiviral activities
    Recent studies have demonstrated that substituted chroman-4-one and chromone derivatives can act as potent and highly selective SIRT2 inhibitors with inhibitory concentrations in the low micromolar range .

Flavor and Fragrance Industry

4-Chromanone contributes significantly to the flavor and fragrance sector:

  • Used to create unique flavoring agents and fragrances

  • Incorporated into perfumes and food items to enhance aromatic profiles

  • Valued for its pleasant lemon-like odor in fragrance formulations

Agricultural Applications

Recent research has revealed promising applications in agriculture:

  • Novel 4-chromanone-derived compounds have demonstrated effectiveness as plant immunity inducers

  • Compounds such as 7c and 7g exhibited remarkable curative effects and protection against Cucumber Mosaic Virus (CMV) with inhibition rates exceeding 50%

  • Field trials confirmed efficacy against CMV disease in Passiflora spp. (passion fruit)

  • Enhanced disease resistance in plants was evidenced by increased soluble protein, soluble sugar, total phenol, and chlorophyll contents

Other Industrial Applications

Additional industrial applications include:

  • Polymer chemistry: Incorporated into polymer formulations to improve UV stability and color retention in coatings and plastics

  • Analytical chemistry: Used as standards in analytical methods for identifying and quantifying related substances

  • Natural product synthesis: Utilized in the synthesis of natural products and derivatives with potential therapeutic value

Biological and Pharmacological Activities

4-Chromanone derivatives exhibit a diverse range of biological activities, making them attractive candidates for drug development.

Enzyme Inhibition Properties

Several studies have highlighted the enzyme inhibitory properties of 4-chromanone derivatives:

  • Sirtuin 2 (SIRT2) inhibition: Substituted chromone and chroman-4-one derivatives have shown potent and highly selective SIRT2 inhibitory activity

  • The most potent SIRT2 inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one with an IC₅₀ of 1.5 μM

  • Structure-activity relationship studies revealed that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for SIRT2 inhibition

Antimicrobial and Antiviral Activities

4-Chromanone derivatives have demonstrated significant antimicrobial and antiviral properties:

  • Antibacterial activity against pathogens such as Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicola

  • Antiviral activity against Cucumber Mosaic Virus (CMV) with protection rates exceeding 50%

  • Synthesized derivatives containing a sulfone moiety showed enhanced bioactivity compared to thioether-containing analogs

Plant Immunity Induction

Recent research has revealed the potential of 4-chromanone derivatives as plant immunity inducers:

  • Compound 7c demonstrated significant efficacy against CMV disease in passion fruit with a relative control efficiency of 47.49%

  • Transcriptome analysis indicated that 4-chromanone derivatives primarily target the abscisic acid (ABA) signaling pathway, a crucial plant hormone signal transduction pathway

  • Treatment with these compounds resulted in improved nutritional quality and disease resistance in plants

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity has been crucial for optimizing 4-chromanone derivatives for specific applications.

Key Structural Features Affecting Activity

Studies have identified several structural elements that influence the biological activity of 4-chromanone derivatives:

  • Substitution at positions 2, 6, and 8 significantly impacts SIRT2 inhibitory activity

  • Electron-withdrawing groups at positions 6 and 8 enhance inhibitory potential

  • The size and nature of the substituent at position 2 affect selectivity and potency

  • Incorporation of sulfone moieties instead of thioether groups can enhance bioactivity

Pharmacophore Development

Analysis of structure-activity relationships has led to the development of pharmacophore models that can guide the design of more potent and selective 4-chromanone derivatives. These models typically emphasize:

  • The importance of the carbonyl group at position 4

  • The role of substituents at positions 2, 6, and 8 in determining biological activity

  • The significance of electron-withdrawing groups for enhancing potency

Recent Developments and Future Directions

The period from 2016 to 2021 has seen significant advancements in 4-chromanone research, with new synthetic methodologies and applications continuing to emerge.

Synthetic Innovations

Recent methodological improvements include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Application of microwave-assisted synthesis for reducing reaction times and improving yields

  • Exploration of novel catalytic systems for enhancing selectivity and efficiency

Emerging Applications

Cutting-edge applications currently being explored include:

  • Development of 4-chromanone-based plant immunity inducers for sustainable agriculture

  • Investigation of selective enzyme inhibitors for treating neurodegenerative diseases

  • Utilization in polymer chemistry for materials with enhanced properties

Future Research Directions

Several promising research avenues remain to be explored:

  • Further optimization of structure-activity relationships to enhance potency and selectivity

  • Development of more sustainable and scalable synthetic methods

  • Expansion of agricultural applications as plant immunity inducers

  • Investigation of potential therapeutic applications for treating age-related diseases

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